molecular formula C14H13ClF3N3O2 B14060222 (6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine

(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine

Cat. No.: B14060222
M. Wt: 347.72 g/mol
InChI Key: FNOZDCSKMDMYIM-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methoxy, and trifluoromethoxyphenyl groups. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with 4-(trifluoromethoxy)phenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate particular enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.

    2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

Uniqueness

6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine stands out due to its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with enhanced performance and specificity.

Properties

Molecular Formula

C14H13ClF3N3O2

Molecular Weight

347.72 g/mol

IUPAC Name

6-chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine

InChI

InChI=1S/C14H13ClF3N3O2/c1-22-13-20-11(15)8-12(21-13)19-7-6-9-2-4-10(5-3-9)23-14(16,17)18/h2-5,8H,6-7H2,1H3,(H,19,20,21)

InChI Key

FNOZDCSKMDMYIM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)NCCC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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